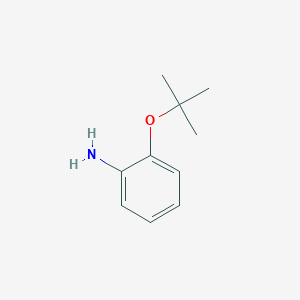

2-(Tert-butoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLRGDWRAZQGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butoxy Aniline and Analogues

Traditional Synthetic Pathways

Traditional methods for the synthesis of substituted anilines provide the foundational chemistry for producing compounds like 2-(tert-butoxy)aniline. These pathways often involve functional group transformations on a pre-existing aromatic ring.

A common and well-established method for the synthesis of aromatic amines is the reduction of the corresponding nitroarenes. organic-chemistry.orgfrontiersin.org In this approach, the nitro group (-NO₂) is converted to an amino group (-NH₂). For the synthesis of this compound, the required precursor would be 1-(tert-butoxy)-2-nitrobenzene.

The reduction of nitroarenes can be achieved using various reducing agents and catalytic systems. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. frontiersin.org This method is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl), are effective for the reduction of nitroaromatics.

Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide hydrogen. Formic acid is one such source that can be used for the reduction of nitroarenes to anilines with an iron-based catalyst system.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org For dinitroarenes, selective reduction to the corresponding nitroanilines is also possible. organic-chemistry.org

The direct introduction of an amino group onto an aromatic ring, known as amination, is another synthetic strategy. While the direct amination of benzene (B151609) to aniline (B41778) can be achieved, it often requires specific catalysts and conditions. google.comnih.gov For a substituted benzene derivative, the introduction of an amino group would be directed by the existing substituents.

In the context of synthesizing a this compound analogue, one could envision a pathway starting from a tert-butylbenzene (B1681246) derivative with a suitable leaving group at the desired position. This leaving group (e.g., a halogen) could then be displaced by an ammonia (B1221849) equivalent in a nucleophilic aromatic substitution reaction. However, these reactions can be challenging and may require harsh conditions or the use of specific catalysts.

A more modern approach involves the direct amination of the C-H bond of the benzene ring. While research in this area is ongoing, methods using ammonia as the aminating agent under photocatalytic conditions have been explored for the synthesis of aniline from benzene. nih.gov

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. quora.comcerritos.edu However, the direct Friedel-Crafts alkylation of aniline presents significant challenges. The amino group (-NH₂) of aniline is a Lewis base, which readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. stackexchange.com This acid-base reaction forms a salt, which deactivates the catalyst and the aromatic ring towards electrophilic substitution. quora.comstackexchange.com

To overcome this limitation, a common strategy is to protect the amino group before performing the Friedel-Crafts reaction. The amino group can be converted into an amide, for example, by reacting aniline with an acyl chloride or anhydride (B1165640). This amide is less basic and does not interfere with the Lewis acid catalyst. After the alkylation step, the protecting group can be removed by hydrolysis to regenerate the amino group. stackexchange.com For instance, 3-chloroaniline (B41212) has been protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group before further reactions. gsconlinepress.comgsconlinepress.com

It is also important to note that Friedel-Crafts alkylations are prone to issues such as polyalkylation, where multiple alkyl groups are added to the aromatic ring, and carbocation rearrangements. cerritos.edu

Catalytic Synthesis Strategies

Modern synthetic chemistry often favors catalytic methods due to their efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Transition metal catalysts have been extensively developed for a wide range of organic transformations, including the alkylation of aromatic compounds. These catalysts can offer high selectivity and activity under specific conditions.

A notable example of a catalytic system for the ortho-alkylation of aniline is the use of phosphotungstic acid (DTP) supported on an HZSM-5 zeolite. google.com This system has been specifically developed for the synthesis of 2-tert-butylaniline (B1265841), a structural analogue of this compound, through the alkylation of aniline with methyl tert-butyl ether. google.comgoogle.com

The HZSM-5 zeolite is a porous aluminosilicate (B74896) material with a specific channel structure that can influence the selectivity of the reaction. The acidity of the zeolite, which can be modified, plays a crucial role in the catalytic activity. rsc.org In this system, the silicon-to-aluminum ratio of the HZSM-5 is typically between 10 and 50. google.com

The phosphotungstic acid is loaded onto the HZSM-5 support, and the loading amount is generally between 0.1 and 0.3 of the mass of the carrier. google.com The catalyst is prepared by spraying a solution of phosphotungstic acid onto the HZSM-5 carrier, followed by standing, drying, and roasting. google.com

The alkylation reaction is carried out in a high-pressure reactor at a temperature of 180-200 °C for 2-6 hours. google.com This catalytic method is reported to significantly improve the selectivity for the desired 2-tert-butylaniline product. google.comgoogle.com

| Parameter | Value | Reference |

| Catalyst | Phosphotungstic acid (DTP)/HZSM-5 | google.com |

| HZSM-5 Si/Al Ratio | 10-50 | google.com |

| DTP Loading | 0.1-0.3 (mass fraction of carrier) | google.com |

| Alkylating Agent | Methyl tert-butyl ether | google.com |

| Reaction Temperature | 180-200 °C | google.com |

| Reaction Time | 2-6 hours | google.com |

Transition Metal-Catalyzed Alkylation Using Alkylating Agents

Catalytic Hydrogenation of 2-Tert-Butylnitrobenzene

A primary route to this compound involves the reduction of the nitro group of 2-tert-butylnitrobenzene. Catalytic hydrogenation is a widely employed industrial process for the reduction of nitroarenes to anilines due to its efficiency and the clean nature of the reaction, with water being the main byproduct. This reaction is typically carried out using a heterogeneous catalyst under a hydrogen atmosphere.

Commonly used catalysts for the hydrogenation of nitroaromatics include platinum, palladium, and nickel-based systems. For instance, platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of various functionalized nitroarenes. The reaction conditions, such as hydrogen pressure, temperature, and choice of solvent, can significantly influence the reaction rate and selectivity.

While a specific protocol for the catalytic hydrogenation of 2-tert-butylnitrobenzene to this compound is not extensively detailed in publicly available literature, general procedures for nitroarene hydrogenation can be applied. The process typically involves dissolving the nitro compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), and introducing the catalyst. The mixture is then subjected to hydrogen gas in a pressurized reactor.

The following table outlines typical catalysts and conditions used for the catalytic hydrogenation of nitroarenes, which are applicable to the synthesis of this compound from 2-tert-butylnitrobenzene.

| Catalyst | Hydrogen Pressure | Temperature (°C) | Solvent | Reference |

| Platinum on Carbon (Pt/C) | 1-10 bar | 25-80 | Ethanol, Ethyl Acetate | General Knowledge |

| Palladium on Carbon (Pd/C) | 1-10 bar | 25-80 | Methanol, THF | General Knowledge |

| Raney Nickel | 10-50 bar | 50-150 | Ethanol | General Knowledge |

The steric hindrance presented by the tert-butyl group ortho to the nitro group in 2-tert-butylnitrobenzene might necessitate more forcing reaction conditions, such as higher temperatures or pressures, or the use of a more active catalyst to achieve high conversion and yield.

Palladium-Catalyzed C-N Bond Formation in Aryl Amination

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds. This methodology allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of a 2-tert-butoxyphenyl halide or triflate with an ammonia equivalent or a protected amine.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered biarylphosphine ligands, such as XPhos, SPhos, and BrettPhos, have been shown to be particularly effective for the coupling of sterically demanding substrates. acs.org

The general reaction scheme for the synthesis of a sterically hindered aniline via Buchwald-Hartwig amination is as follows:

Ar-X + HNR¹R² --(Pd catalyst, Ligand, Base)--> Ar-NR¹R² + HX

Where Ar-X is the aryl halide (e.g., 2-tert-butoxychlorobenzene), and HNR¹R² is the amine.

Optimization of the reaction conditions is crucial for achieving high yields, especially with sterically hindered substrates. Key parameters to consider include the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), the solvent (e.g., toluene, dioxane), and the reaction temperature. For challenging couplings involving sterically hindered anilines, the use of specialized ligand systems is often necessary to overcome the steric repulsion and facilitate the C-N bond formation. acs.org

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-110 |

| [Pd(cinnamyl)Cl]₂ | BrettPhos | Cs₂CO₃ | Toluene | 80-110 |

Green Chemistry-Oriented Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for chemical manufacturing. unibo.it This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste generation.

For the synthesis of this compound, green chemistry approaches could involve:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in place of gaseous hydrogen, which can be hazardous to handle on a large scale.

Use of Solid Acid Catalysts: A patented method describes the synthesis of 2-tert-butyl aniline through the alkylation of aniline with methyl tert-butyl ether using a phosphotungstic acid/HZSM-5 catalyst. google.com This solid acid catalyst can be easily separated from the reaction mixture and potentially recycled, reducing waste.

Aqueous Reaction Media: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. While the solubility of nonpolar substrates like 2-tert-butylnitrobenzene in water can be a challenge, the use of surfactants or phase-transfer catalysts can facilitate such reactions.

The development of green synthetic routes for this compound is an ongoing area of research aimed at making its production more sustainable and environmentally friendly.

Protection and Deprotection Strategies for the Amino Moiety

The amino group is a versatile functional group that often requires protection during multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

N-Tert-Butoxycarbonylation (Boc) Methods and Reagents (e.g., Di-tert-butyl dicarbonate)

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. semanticscholar.org The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O).

The N-tert-butoxycarbonylation of an amine typically proceeds via the reaction of the amine with Boc₂O in the presence of a base. The reaction is generally high-yielding and can be performed under mild conditions.

R-NH₂ + (Boc)₂O --(Base)--> R-NHBoc + CO₂ + t-BuOH

A variety of bases can be used, including triethylamine, sodium bicarbonate, and 4-(dimethylamino)pyridine (DMAP). The choice of solvent can range from dichloromethane (B109758) and acetonitrile (B52724) to greener options like water. semanticscholar.org

| Reagent | Base | Solvent | Temperature (°C) |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0-25 |

| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | 25 |

| Di-tert-butyl dicarbonate | DMAP | Acetonitrile | 25 |

Chemoselective Functionalization of Amines

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In the context of this compound, the presence of both an amino group and a tert-butoxy (B1229062) ether group presents opportunities and challenges for chemoselective functionalization.

The amino group is generally more nucleophilic than the ether oxygen, allowing for selective reactions at the nitrogen atom. For example, acylation, alkylation, and sulfonylation reactions can be performed chemoselectively on the amino group of this compound without affecting the tert-butoxy group.

Conversely, electrophilic aromatic substitution reactions on the aromatic ring of this compound will be directed by both the amino and the tert-butoxy groups. Both are ortho-, para-directing and activating groups. The outcome of such a reaction will depend on the specific electrophile and the reaction conditions. The bulky tert-butoxy group may sterically hinder substitution at the ortho position.

Optimization and Process Chemistry Considerations in Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, key process chemistry considerations include:

Catalyst Loading: In catalytic reactions, such as hydrogenation and palladium-catalyzed amination, minimizing the amount of catalyst used is crucial for reducing costs, especially when using expensive precious metal catalysts. researchgate.net

Reaction Time and Temperature: Optimizing the reaction time and temperature can lead to improved throughput and reduced energy consumption. Shorter reaction times are generally preferred in an industrial setting. researchgate.net

Solvent Selection and Recovery: The choice of solvent should consider factors such as cost, safety, environmental impact, and ease of recovery and recycling.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential for obtaining the final product with the desired purity. Chromatography is generally avoided on a large scale due to its high cost.

Waste Minimization: Process optimization should aim to minimize the generation of waste by maximizing the atom economy of the reactions and developing methods for recycling byproducts.

Design of Experiments (DoE) is a powerful statistical tool used in process chemistry to systematically optimize multiple reaction variables simultaneously, leading to a more robust and efficient process. bristol.ac.uk

Chemical Reactivity and Transformation Pathways of 2 Tert Butoxy Aniline

Reactions Involving the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a site for various chemical transformations, including cross-coupling, oxidation, and acylation reactions.

The amino group of 2-(tert-butoxy)aniline can act as a nucleophile in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. These reactions are fundamental in synthesizing complex molecules from simpler precursors. The success of these couplings is influenced by factors like the choice of catalyst, ligands, base, and the steric and electronic properties of the substrates.

The reactivity of anilines in these transformations is significantly affected by their nucleophilicity and the steric environment around the amino group. While anilines are generally effective nucleophiles in nickel-catalyzed photoredox reactions, steric hindrance at the ortho-position can influence the reaction rate and efficiency. nih.govuni-regensburg.de For instance, while ortho-alkyl groups are often well-tolerated in C-N cross-coupling reactions, highly congested substrates like 2,6-di-tert-butyl aniline (B41778) can exhibit significantly reduced reactivity or fail to react altogether. nih.govuni-regensburg.deacs.org The tert-butoxy (B1229062) group at the ortho position of this compound presents a sterically demanding environment, which can modulate its reactivity in comparison to unhindered anilines. The general mechanism for such cross-coupling reactions typically involves oxidative addition of a low-valent metal catalyst to an aryl halide, followed by reaction with the amine nucleophile and subsequent reductive elimination to yield the coupled product. nih.gov

Table 1: Factors Influencing Cross-Coupling Reactions of Anilines

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Steric Hindrance | Bulky groups near the amino function (e.g., ortho-substituents). | Can decrease reaction rates; highly hindered anilines may be unreactive. nih.govuni-regensburg.de |

| Nucleophilicity | The electron-donating or -withdrawing nature of ring substituents. | Electron-rich anilines are generally more nucleophilic and reactive. uni-regensburg.deacs.org |

| Catalyst System | The choice of metal (e.g., Nickel, Palladium) and ligands. | Ligands play a pivotal role in optimizing the reaction efficiency. chemrxiv.org |

| Electrophile | The electronic properties of the coupling partner (e.g., aryl halide). | Electron-rich aryl halides can lead to decreased reaction rates. nih.govuni-regensburg.de |

The amino group of anilines is susceptible to oxidation by various reagents. The electrochemical oxidation of anilines typically begins with a one-electron transfer to form a radical cation. mdpi.com This intermediate can then undergo further reactions, such as deprotonation, to yield other reactive species.

In chemical oxidations, reagents like lead tetraacetate or peroxy acids can be employed. Studies on sterically hindered anilines, such as 2,4,6-tri-t-butylaniline, provide insight into the potential oxidation pathways for this compound. Oxidation of 2,4,6-tri-t-butylaniline with lead tetraacetate can yield products like quinone imines and acetamidophenols. oup.com The reaction with peroxybenzoic acid can lead to the formation of nitrosobenzene (B162901) derivatives. oup.com The bulky tert-butyl groups in these model compounds serve to protect the reaction center, influencing the product distribution. cdnsciencepub.com For this compound, the presence of the ortho-tert-butoxy group would similarly influence the regioselectivity and stability of the resulting oxidation products.

A plausible mechanistic pathway for the oxidation involves:

Formation of an aniline radical cation.

Deprotonation or reaction with another molecule.

Formation of dimeric products (e.g., azo compounds) or intramolecular cyclization, depending on the reaction conditions and the structure of the aniline.

Primary aromatic amines like this compound readily undergo acylation when treated with acid chlorides or anhydrides in the presence of a base like pyridine. ncert.nic.in This reaction, which results in the formation of an amide, is a common method for protecting the amino group or modulating its reactivity. libretexts.org For example, reacting this compound with acetic anhydride (B1165640) would yield N-(2-(tert-butoxy)phenyl)acetamide.

The lone pair on the amine nitrogen is delocalized into the adjacent carbonyl group in the resulting amide, making the amido group less basic and a less powerful activating group in electrophilic aromatic substitution compared to the free amino group. libretexts.org This principle is widely used in organic synthesis to control selectivity.

Another important acylation is the introduction of the tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.org This reaction converts the amine into a carbamate, which is a key protecting group strategy in peptide synthesis and other organic transformations. semanticscholar.orgnih.gov The reaction is often catalyzed by a Lewis acid or proceeds under basic conditions. semanticscholar.org

Table 2: Common Acylating Agents for Anilines

| Acylating Agent | Product Type | Purpose |

|---|---|---|

| Acetic Anhydride | Acetamide | Protection/Modulation of reactivity. libretexts.org |

| Benzoyl Chloride | Benzamide | Protection, known as the Schotten-Baumann reaction. ncert.nic.in |

Transformations Involving the Ether Linkage

The tert-butoxy group is characterized by its bulky nature and its susceptibility to cleavage under acidic conditions.

The tert-butoxy group is a well-established acid-labile protecting group for phenols. The ether linkage in this compound can be readily cleaved under acidic conditions to yield 2-aminophenol (B121084). This deprotection is a key transformation, often employed in the final stages of a synthetic sequence.

The mechanism of cleavage involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then typically trapped by a nucleophile or eliminated to form isobutylene.

Common reagents used for this transformation include:

Trifluoroacetic acid (TFA) : Often used in a mixture with a scavenger like water or anisole (B1667542) to trap the liberated tert-butyl cation and prevent unwanted side reactions, such as alkylation of electron-rich aromatic rings. thermofisher.com

Hydrogen Chloride (HCl) : A solution of HCl in an organic solvent like dioxane is effective for Boc group removal and can achieve selective deprotection in the presence of other acid-sensitive groups like tert-butyl esters. arizona.edu

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid in a solvent like tert-butyl acetate (B1210297) can also be used for the selective cleavage of Boc groups. researchgate.net

The choice of reagent and conditions allows for selective deprotection, a crucial aspect of multi-step organic synthesis.

While direct rearrangement of the tert-butoxy group itself is not commonly reported, rearrangements involving substituents on aniline rings, particularly bulky ortho-substituents, can occur under specific conditions. For instance, studies on the dediazoniation of the sterically hindered 2,4,6-tri-tert-butylaniline (B181305) have shown that a novel rearrangement of an ortho-tert-butyl group can occur via a free radical pathway. scispace.com This process involves the formation of an aryl radical, which then rearranges. Although this involves a tert-butyl group rather than a tert-butoxy group, it highlights the potential for rearrangements in sterically congested aniline derivatives under radical conditions.

Another potential, though less direct, rearrangement could be envisioned following the cleavage of the tert-butoxy group. The resulting 2-aminophenol could then participate in various rearrangement reactions characteristic of phenols or anilines. However, rearrangement pathways directly involving the migration of the intact tert-butoxy group are not well-documented.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com In this compound, both the amino and tert-butoxy groups are strong activating groups, meaning they increase the rate of electrophilic substitution compared to benzene (B151609). wikipedia.orgbyjus.com

Both substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orglibretexts.org This is due to their ability to donate electron density into the benzene ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. byjus.com

For this compound, the directing effects of the two groups are as follows:

Amino group (-NH2) at C1: Directs to positions 2, 4, and 6.

Tert-butoxy group (-OC(CH3)3) at C2: Directs to positions 1, 3, and 5.

Considering the existing substitution pattern, the potential sites for electrophilic attack are C3, C4, C5, and C6. The combined activating effects strongly enhance the electron density at positions 4 and 6 (para and ortho to the -NH2 group, respectively) and position 5 (para to the -OC(CH3)3 group). However, the considerable steric bulk of the tert-butyl group at position 2 hinders attack at the adjacent C3 position. Steric hindrance also makes the C6 position, ortho to the amino group, less accessible than the C4 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions.

The high reactivity of the aniline moiety can sometimes be a drawback, leading to over-reaction (e.g., polyhalogenation) or oxidative decomposition under harsh conditions, such as direct nitration with strong acids. libretexts.org To control the reactivity and improve selectivity, the amino group is often temporarily converted into an amide (e.g., acetanilide) to moderate its activating influence. libretexts.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. yale.edu This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds by directly transforming otherwise unreactive C-H bonds, bypassing the need for pre-functionalized starting materials. yale.eduacs.org For this compound, C-H functionalization offers novel pathways to introduce substituents at specific positions on the aromatic ring, often with high regioselectivity guided by directing groups.

Traditional nitration methods often employ harsh acidic conditions that are incompatible with sensitive substrates like anilines. libretexts.org The use of tert-butyl nitrite (B80452) (TBN) provides a milder and more selective alternative for the nitration of aromatic rings. nih.govresearchgate.net This method has been successfully applied to the regioselective C-H nitration of various aromatic systems, including phenols and N-alkyl anilines. researchgate.netnih.gov

The reaction with tert-butyl nitrite is believed to proceed through a radical mechanism. nih.govrsc.org TBN can thermally decompose to generate a tert-butoxy radical and nitric oxide (NO). rsc.org This initiates a sequence that leads to the nitration of the aromatic ring. The reaction is noted for its high functional group tolerance and mild conditions, which prevent the degradation often seen with anilines in strong acid. researchgate.net For this compound, this method would be expected to provide mono-nitrated products with regioselectivity dictated by the powerful directing effects of the amino and tert-butoxy groups.

Table 1: Conditions for Regioselective Nitration of Anilines with Tert-Butyl Nitrite Data based on analogous reactions with N-alkyl anilines.

| Substrate Type | Reagent | Solvent | Temperature (°C) | Outcome | Reference |

| N-Alkyl Anilines | tert-Butyl Nitrite (TBN) | Acetonitrile (B52724) | 80 | Regioselective nitration, excellent yields | researchgate.net |

| Phenols | tert-Butyl Nitrite (TBN) | Dichloromethane (B109758) | Room Temp. | Chemoselective mono-nitration | nih.gov |

Transition metals, particularly rhodium, are widely used to catalyze C-H activation and functionalization. researchgate.net Rhodium(I)-catalyzed reactions have been developed for the cascade C(sp²)–H bond functionalization of anilines, enabling the synthesis of complex heterocyclic structures like dihydroquinolinones. researchgate.net

These transformations typically require the installation of a directing group on the aniline nitrogen. This directing group coordinates to the rhodium center, positioning the catalyst to selectively activate a C-H bond at the ortho position. researchgate.net Following the C-H activation and alkylation with a coupling partner (such as an acrylate), an intramolecular amidation can occur, often in a one-pot process. researchgate.net While this strategy has not been specifically reported for this compound, the methodology is applicable to aniline derivatives. The amino group of this compound would first need to be functionalized with a suitable directing group (e.g., a phosphanamine) to facilitate the rhodium-catalyzed cascade reaction. researchgate.net

Table 2: Rhodium-Catalyzed C-H Functionalization of Aniline Derivatives

| Catalyst System | Directing Group | Coupling Partner | Product Type | Reference |

| Rh(I) Complex | Phosphorus-based | Acrylates | Dihydroquinolinones | researchgate.net |

| Rh(III) Complex | Pyridinyl, Pyrimidyl | α-diazo compounds | Ortho-alkylated anilines, Indoles | researchgate.net |

Condensation and Imine Formation Reactions

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgresearchgate.net This reaction is a cornerstone of amine chemistry and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com The formation of the imine is a reversible process, and the equilibrium can be driven toward the product by removing the water that is formed, for instance, by azeotropic distillation or the use of a dehydrating agent. masterorganicchemistry.com A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse range of imine derivatives from this compound. These imine products can serve as versatile intermediates for the synthesis of other compounds. nih.gov

Table 3: Examples of Imine Formation from Anilines

| Amine Reactant | Carbonyl Reactant | Catalyst | Product | Reference |

| Aniline | Butyraldehyde | None (neat) | N-Butylideneaniline | researchgate.net |

| Primary Amine | Aromatic Aldehyde | Pyrrolidine | N-Aryl Aldimine | organic-chemistry.org |

| Aniline Derivative | α-Diazoketone | Copper Triflate | Imidazo[1,2-a]pyridines (via imine intermediate) | researchgate.net |

Applications of 2 Tert Butoxy Aniline in Complex Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Molecular Architectures

2-(Tert-butoxy)aniline serves as a quintessential building block for the synthesis of diverse nitrogen-containing molecules, particularly heterocyclic structures that form the core of many pharmaceuticals, agrochemicals, and materials. msesupplies.commsesupplies.com The aniline (B41778) moiety is a fundamental precursor for nitrogen heterocycles, and the presence of the ortho-tert-butoxy group imparts specific properties that enhance its utility. beilstein-journals.orgnih.gov This bulky group can influence the regioselectivity of subsequent reactions, directing incoming reagents to specific positions on the aromatic ring. Furthermore, it can serve as a protecting group for the phenolic oxygen, allowing for selective reactions at the amino group or other positions before its potential cleavage in a later synthetic step. Its role as a versatile small molecule scaffold is well-recognized in synthetic chemistry. biosynth.com

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The true synthetic power of this compound is realized in its application as a precursor for a wide array of advanced heterocyclic systems. Its structure is primed for cyclization and annulation reactions that give rise to complex, fused-ring architectures.

While direct, one-step syntheses of pyrazoles and oxadiazoles (B1248032) from this compound are not commonly documented, the compound is a logical starting point for the multi-step preparation of the necessary precursors.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov Aniline derivatives can be readily converted into the corresponding arylhydrazines, which are key reagents for these transformations. For instance, multi-component reactions involving anilines, pyrazole aldehydes, and other reagents have been developed to create complex pyrazole-aniline linked structures. researchgate.net

Oxadiazoles: The most common route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines or the desulfurization of thiosemicarbazides. luxembourg-bio.comnih.gov These precursors are typically formed from carboxylic acid hydrazides (acylhydrazides). nih.govjchemrev.com An aniline such as this compound can be elaborated into a variety of substituted carboxylic acids, which can then be converted to the required acylhydrazide intermediate, thereby serving as an upstream precursor for oxadiazole ring systems. jchemrev.comorganic-chemistry.org

The synthesis of the quinoline (B57606) scaffold is a classic application for aniline derivatives, and this compound is a suitable precursor for several named reactions leading to these important heterocycles. mdpi.comorganic-chemistry.org The ortho-alkoxy substituent can play a significant role in directing the cyclization and influencing the properties of the final product.

Classic methods such as the Skraup, Friedländer, and Doebner-Miller syntheses all rely on an aniline starting material. pharmaguideline.com

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganic-chemistry.org this compound can be converted into 2-amino-3-(tert-butoxy)benzaldehyde or a related ketone, which would then undergo acid- or base-catalyzed cyclodehydration to yield a highly substituted quinoline. du.edu.egresearchgate.net

Skraup Synthesis: This method produces quinoline from aniline, glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com Using a substituted aniline like this compound would result in a correspondingly substituted quinoline.

Modern Methods: More contemporary approaches include the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. nih.gov This method provides access to a variety of substituted quinolines under mild conditions. nih.gov

Below is a table summarizing key quinoline synthesis methods applicable to aniline precursors.

| Synthesis Method | Reactants | Catalyst/Conditions | Description |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or Base | A condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgresearchgate.net |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidant | H₂SO₄ | Dehydration of glycerol to acrolein, followed by conjugate addition of aniline and cyclization. pharmaguideline.com |

| Doebner-Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Acid (e.g., HCl) | A variation of the Skraup synthesis that allows for a wider range of substituents. pharmaguideline.com |

| Combes Synthesis | Aniline + 1,3-Dicarbonyl compound | Acid | Condensation to form a β-amino enone, followed by acid-catalyzed cyclization. pharmaguideline.com |

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Common bioorthogonal ligations include azide-alkyne cycloadditions ("click chemistry"), Staudinger ligations, and tetrazine ligations. wikipedia.orgnih.govnih.gov

In this context, this compound does not function as a primary reactive partner in the core ligation reactions. The functional groups typically employed are abiotic, such as azides, alkynes, or tetrazines. wikipedia.orgresearchgate.net However, aniline derivatives have found a niche application as catalysts in certain bioorthogonal reactions. Specifically, aniline is a known catalyst for oxime and hydrazone ligations, which involve the reaction of an aldehyde or ketone with a hydroxylamine (B1172632) or hydrazine, respectively. nih.govacs.org Aniline catalysis increases the rate of these reactions under physiological pH conditions, expanding their utility in biological settings. acs.org Therefore, while not a structural component of the final conjugate, the aniline scaffold can play an important enabling role.

Role in Stereoselective Synthesis

The synthesis of single-enantiomer nitrogen-containing compounds is a significant challenge in organic chemistry. While this compound itself is achiral, it can be a precursor to molecules that are then elaborated using stereoselective methods. A dominant strategy for the asymmetric synthesis of chiral amines and their derivatives involves the use of chiral auxiliaries.

One of the most successful and widely used chiral auxiliaries for this purpose is tert-butanesulfinamide. nih.gov This reagent is condensed with aldehydes or ketones to form chiral N-tert-butanesulfinyl imines. beilstein-journals.orgmdpi.com These sulfinimines are versatile electrophiles that undergo highly diastereoselective nucleophilic additions. The chiral sulfinyl group effectively shields one face of the imine, directing the approach of the nucleophile to the opposite face. After the addition, the auxiliary can be easily cleaved under mild acidic conditions to reveal the chiral primary amine. beilstein-journals.orgnih.gov This methodology provides a powerful route to enantioenriched nitrogen-containing heterocycles, such as piperidines and pyrrolidines, which could be derived from aniline-based starting materials. nih.gov

Contributions to Complex Molecule Total Synthesis

The total synthesis of complex natural products is a primary driver of innovation in organic chemistry. nih.gov Building blocks like this compound, with their combination of functionality and potential for directing reactivity, are well-suited for use in such multi-step synthetic campaigns. The aniline group can be used to construct a key heterocyclic core, while the tert-butoxy (B1229062) group can serve to protect a phenol (B47542) or influence the steric environment during crucial bond-forming steps.

However, despite its utility as a versatile synthetic intermediate, specific examples of the application of this compound in the completed total synthesis of complex natural products are not prominently highlighted in a survey of chemical literature. Its role is more foundational, providing a reliable starting point for the generation of more elaborate intermediates that are then carried forward.

Role in Catalysis and Advanced Ligand Design

Design and Synthesis of Novel Ligand Architectures Derived from 2-(Tert-butoxy)aniline

The primary amine group of this compound serves as a versatile synthetic handle for constructing a range of ligand types, from classic Schiff bases to more complex bifunctional and phosphorus-containing systems.

Schiff base ligands are a cornerstone of coordination chemistry, prized for their straightforward synthesis and modularity. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine (or azomethine) group is an excellent coordinating moiety for a wide array of transition metals.

The synthesis of Schiff bases from this compound would follow this established pathway, reacting it with various carbonyl compounds, such as substituted salicylaldehydes or other functionalized aldehydes. The general synthetic scheme is shown below:

Figure 1: General synthesis of a Schiff base ligand from this compound and a substituted salicylaldehyde.

While direct examples utilizing this compound are not extensively documented, the synthesis of related Schiff bases from other substituted anilines, such as 3,4-(methylenedioxy)aniline, is well-established. For instance, the condensation of 3,4-(methylenedioxy)aniline with 5-bromo salicylaldehyde yields a bidentate ligand that coordinates to various metal ions, including Zn(II), Cu(II), Ni(II), and Co(II), through its imino nitrogen and phenolic oxygen atoms nih.gov. It is anticipated that Schiff bases derived from this compound would coordinate in a similar bidentate fashion. The bulky tert-butoxy (B1229062) group would likely influence the geometry and stability of the resulting metal complexes, potentially creating a unique steric pocket around the metal center that could influence substrate approach in catalytic applications.

The table below summarizes the types of metal complexes formed with Schiff bases derived from analogous substituted anilines, illustrating the expected coordination behavior.

| Amine Precursor | Aldehyde Precursor | Metal Ion | Resulting Complex Geometry |

| 3,4-(Methylenedioxy)aniline | 5-Bromo salicylaldehyde | Cu(II), Co(II), Ni(II) | Square Planar / Tetrahedral |

| 4-Substituted anilines | 5-Bromo salicylaldehyde | Co(II), Cu(II), Ni(II) | Varies with metal and aniline (B41778) substituent |

| Aniline | 5-Bromo-2-hydroxy benzaldehyde | Cu(II), Co(II), Mn(II) | Varies with metal ion |

This table presents data from analogous systems to illustrate the potential for this compound-derived Schiff base complexes. Data sourced from multiple studies on aniline-derived Schiff bases. nih.govekb.eg

Bifunctional ligands, which possess both a metal-coordinating site and a separate functional group capable of interacting with a substrate or reagent, are at the forefront of modern catalyst design. This "metal-ligand cooperation" can enable new reaction pathways and enhance catalytic efficiency. The aniline moiety is a key component in a class of successful bifunctional phosphine ligands used in gold catalysis, where the amine group can act as a proton shuttle or engage in hydrogen bonding. nsf.govchinesechemsoc.org

A hypothetical bifunctional ligand based on this compound could be designed by incorporating a phosphine group onto the aniline's aromatic ring. In such a design, the phosphine would serve as the primary binding site for a soft metal center (like gold or palladium), while the aniline nitrogen, modulated by the electronic effects of the tert-butoxy group, could perform a secondary role.

The design principles for these ligands often involve a biaryl scaffold to create a well-defined spatial arrangement between the phosphine and the functional group. nsf.govchinesechemsoc.org For example, a ligand could be constructed where a diphenylphosphino group is at the 2'-position of a biphenyl ring, and the this compound unit is attached to the other ring. The bulky tert-butoxy group would be expected to influence the rotational barrier of the biphenyl axis, potentially imparting chirality and influencing the stereochemical outcome of catalytic reactions.

Phosphorus-containing ligands, particularly tertiary phosphines, are arguably the most important class of ligands in homogeneous catalysis due to their strong σ-donating and tunable π-accepting properties. The synthesis of arylphosphines can be achieved through various methods, including the reaction of an organolithium or Grignard reagent with a chlorophosphine, or through transition metal-catalyzed C–P cross-coupling reactions. nih.govrsc.org

To synthesize a phosphorus-containing ligand from this compound, one could envision a strategy involving ortho-directed metallation. The aniline nitrogen could direct lithiation to the adjacent position on the aromatic ring, followed by quenching with an electrophilic phosphorus source like chlorodiphenylphosphine (Ph₂PCl) to form the C-P bond. The tert-butoxy group would provide significant steric bulk around the resulting phosphine, a desirable trait for promoting reductive elimination from a metal center in cross-coupling reactions.

Alternatively, if 2-bromo-6-(tert-butoxy)aniline were used as a precursor, a palladium-catalyzed cross-coupling reaction with a secondary phosphine (such as HPPh₂) could be employed to forge the C-P bond. rsc.org These synthetic strategies open the door to a variety of P,N-type ligands where both the phosphorus and aniline nitrogen atoms could potentially coordinate to a metal center, creating a chelate effect that enhances catalyst stability.

Application in Metal-Catalyzed Transformations

Ligands derived from this compound hold promise for improving existing metal-catalyzed reactions and potentially enabling new transformations. The unique steric and electronic profile of these hypothetical ligands could be particularly impactful in nickel- and copper-catalyzed systems.

Nickel catalysis has become a powerful tool for forming carbon-heteroatom and carbon-carbon bonds. researchgate.net Recently, the merger of nickel catalysis with visible-light photoredox catalysis has expanded its scope dramatically, allowing reactions to proceed under milder conditions. beilstein-journals.orgprinceton.edu In many of these reactions, simple amine-based ligands or additives play a crucial role.

Notably, recent studies have demonstrated that tert-butylamine can act as a cost-effective bifunctional additive in nickel-catalyzed photoredox reactions, serving as both a ligand and a base. nih.govacs.orgchemrxiv.org This approach has proven effective for a wide range of C–O and C–N cross-coupling reactions. The success of tert-butylamine highlights the beneficial role of sterically hindered, labile amine ligands in these catalytic cycles. A more complex ligand derived from this compound could offer a more tailored and pre-organized coordination environment.

For instance, a P,N-ligand derived from this compound could be applied to a nickel-catalyzed C-N cross-coupling reaction (a Buchwald-Hartwig-type amination). The bulky tert-butoxy group would create a sterically demanding environment around the nickel center, which is often beneficial for promoting the final reductive elimination step and preventing catalyst decomposition.

The table below shows results for a nickel-photoredox C-N coupling using the simple, analogous tert-butylamine as a bifunctional additive, illustrating the types of transformations where a more advanced this compound-derived ligand might be applied.

| Aryl Halide | Nucleophile | Yield (%) |

| 4-Bromobenzonitrile | Phenol (B47542) | 98 |

| Ethyl 4-bromobenzoate | Aniline | 96 |

| 4'-Bromoacetophenone | 4-Methylaniline | 94 |

| 1-Bromo-4-(trifluoromethyl)benzene | Benzyl alcohol | 92 |

Table based on data for Ni-photoredox catalysis using tert-butylamine as a bifunctional additive. nih.govacs.org

Copper-catalyzed reactions, particularly C-N, C-O, and C-S cross-coupling (Ullmann condensation and related reactions), are fundamental transformations in organic synthesis. The performance of these catalysts is highly dependent on the supporting ligand, which is often a simple diamine or amino acid. nih.gov

Ligands derived from this compound, such as a Schiff base or a P,N-type ligand, could offer advantages in copper catalysis. The aniline nitrogen, along with a second donor atom (e.g., the imine nitrogen or the phosphorus atom), could form a stable chelate with the copper center. The steric bulk of the tert-butoxy group could prevent catalyst aggregation into inactive species and facilitate the oxidative addition and reductive elimination steps.

For example, in a copper-catalyzed N-arylation of a heterocyclic amine, a ligand derived from this compound could enhance catalyst solubility and stability, potentially allowing the reaction to proceed at lower temperatures or with lower catalyst loadings compared to ligand-free systems. While specific applications of these ligands in copper catalysis remain to be explored, the principles of ligand design suggest they are promising candidates for enhancing these important transformations. rsc.orgrsc.org

Cobalt-Catalyzed Oxidations

While direct studies on this compound in cobalt-catalyzed oxidations are not extensively detailed in the provided literature, the principles of cobalt catalysis on substituted anilines provide a strong framework for its potential role. Cobalt catalysts are well-established in mediating oxidative C-H bond functionalization, often involving a cycle between Co(II) and Co(III) oxidation states. mdpi.comrsc.org In such reactions, the amino group of an aniline derivative can act as a directing group, facilitating the activation of a C-H bond on the aromatic ring. chim.it

The proposed mechanism typically begins with the oxidation of the Co(II) catalyst to a more reactive Co(III) species. mdpi.comrsc.org This active Co(III) complex then coordinates with the aniline substrate. Following coordination, a C-H activation step occurs, often described as a concerted metalation-deprotonation (CMD) event, to form a cobaltacycle intermediate. chim.it This intermediate is key to further functionalization. In the context of an oxidation reaction, this cobaltacycle could react with an oxidant to yield the final product, regenerating the cobalt catalyst for the next cycle. The coordination of the aniline's nitrogen atom to the cobalt center can deplete electron density from the aromatic system, enhancing the electrophilic character of the ring and catalyzing subsequent reactions. researchgate.net

Table 1: General Conditions for Cobalt-Catalyzed C-H Functionalization of Anilines

| Parameter | Condition | Rationale |

| Catalyst | Co(OAc)₂·4H₂O, Co(II) salts | Precursors for the active Co(III) species. mdpi.comchim.it |

| Oxidant | Mn(OAc)₂, O₂, Ag₂CO₃ | To facilitate the Co(II)/Co(III) redox cycle. chim.it |

| Directing Group | Picolinamide, Amine | Guides the catalyst to a specific C-H bond for activation. chim.it |

| Temperature | 80-130 °C | Often required to overcome the activation energy for C-H cleavage. |

This table represents typical conditions for related reactions, as specific data for this compound was not available.

Iridium-Catalyzed N-Alkylation of Amines

Iridium complexes are highly efficient catalysts for the N-alkylation of amines with alcohols, a process that is both atom-economical and environmentally benign as water is the only byproduct. nih.gov This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govorganic-chemistry.org The application of this methodology to anilines is well-documented. nih.gov

The catalytic cycle involves three main steps:

Dehydrogenation: The iridium catalyst first abstracts hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone and forming an iridium-hydride intermediate. nih.gov

Condensation: The aniline, such as this compound, reacts with the in-situ generated carbonyl compound to form an imine intermediate, releasing a molecule of water. nih.gov

Reduction: The iridium-hydride species then transfers the stored hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active iridium catalyst. nih.gov

This method is particularly noted for its high selectivity for monoalkylation of aromatic amines, avoiding the overalkylation that can plague traditional methods. nih.gov The reactions can be performed under remarkably mild conditions, with some systems operating at temperatures as low as 70°C and with catalyst loadings of just 0.1 mol%. nih.gov Furthermore, the development of specialized iridium catalysts has enabled these reactions to be carried out in aqueous media, enhancing the green credentials of the process. rsc.org The selectivity of the reaction can sometimes be controlled by pH, allowing access to different product classes from the same starting materials. organic-chemistry.org

Table 2: Representative Iridium-Catalyzed N-Alkylation of Anilines with Alcohols

| Amine Substrate | Alcohol Substrate | Catalyst System | Conditions | Product Yield |

| Aniline | Benzyl alcohol | Iridium/graphene | 110 °C, 24 h, solvent-free | Good to Excellent |

| (Hetero)aromatic amines | Various primary alcohols | P,N-ligand-Ir complex | 70 °C, 0.1-1 mol% Ir | Excellent |

| Aromatic amines | Primary alcohols | NHC-Iridium complex | Aqueous media, base-free | High |

This table is a summary of findings from sources nih.gov, nih.gov, and rsc.org to illustrate the scope of the reaction.

Ligand Effects on Reaction Selectivity and Efficiency

The structure of this compound is ideal for studying how steric and electronic factors influence the behavior of a ligand in a catalytic system.

Steric Influence of the Tert-Butyl Group on Reactivity

The tert-butoxy group at the ortho position of this compound exerts a significant steric effect, a phenomenon broadly known as the "ortho effect". wikipedia.org This steric bulk has profound consequences on the molecule's chemical properties and its function as a ligand.

Firstly, the bulky group physically shields the adjacent amino group. nih.gov This steric protection can be advantageous in catalysis by preventing undesirable side reactions at the nitrogen center or by directing incoming substrates to coordinate in a specific orientation.

Secondly, the steric hindrance inhibits the protonation of the aniline. wikipedia.org When an aniline is protonated, the nitrogen atom rehybridizes from sp² to a non-planar sp³ geometry. quora.comstackexchange.com This geometric change forces the amino hydrogens into close proximity with the ortho substituent, creating steric strain that destabilizes the resulting conjugate acid. quora.comstackexchange.com Consequently, ortho-substituted anilines like this compound are generally weaker bases than their corresponding meta and para isomers. wikipedia.org

Finally, the steric clash between the ortho group and the amino group can force the latter to twist out of the plane of the benzene (B151609) ring. wikipedia.org This disruption of planarity inhibits the resonance interaction between the nitrogen's lone pair and the aromatic π-system, which can alter the electronic properties and coordination chemistry of the molecule when it acts as a ligand. stackexchange.com

Electronic Modulation by the Aniline Moiety

The aniline moiety provides distinct electronic characteristics to the this compound molecule, primarily through the influence of the amino group attached to the aromatic ring. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance (a +R or mesomeric effect). This electron donation increases the electron density on the aromatic ring, particularly at the ortho and para positions.

This electron-enriching nature makes the aniline moiety a strong σ-donor when it coordinates to a metal center through its nitrogen atom. As a ligand, this compound can therefore help to stabilize metal centers in higher oxidation states, a crucial feature for many catalytic cycles, especially in oxidation reactions. The tert-butoxy group, also being an electron-donating group through both resonance and induction, further enhances the electron density of the system. This combined electronic profile makes ligands derived from this compound effective at modulating the electronic environment of a catalytic metal center, thereby influencing its reactivity and selectivity.

Mechanistic Investigations of Reactions Involving 2 Tert Butoxy Aniline

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of anilines are diverse, and the presence of the ortho-tert-butoxy group adds layers of complexity. Mechanistic studies often focus on identifying key intermediates that dictate the final product distribution.

One illustrative pathway involves the cobalt-porphyrin catalyzed dimerization of ortho-amino phenyl azides, such as 2-azido-6-(tert-butyl)aniline, a closely related derivative. The proposed mechanism for this transformation proceeds through several key intermediates. Initially, the azide (B81097) is activated by the cobalt(II) catalyst to form a porphyrin-Co(III)-nitrene radical. This highly reactive intermediate then undergoes an intramolecular hydrogen-atom abstraction from the adjacent amino group. This step leads to the formation of an ortho-phenylene diimine (OPDI) intermediate, which subsequently couples to form the final azobenzene (B91143) product nih.gov.

In other transformations, such as the synthesis of 2-benzyl N-substituted anilines, the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines proceeds through a proposed cyclohexenylimine intermediate. This is followed by an isoaromatization process, which involves an imine-enamine tautomerization and a shift of the exocyclic double bond to achieve the stable aromatic aniline (B41778) product beilstein-journals.org. While 2-(tert-butoxy)aniline itself was not the primary amine in this specific study, this pathway illustrates a plausible sequence of intermediates for related condensation and aromatization reactions.

Furthermore, the oxidation of anilines can proceed via multiple pathways, often involving radical cations as primary intermediates. The specific pathway is heavily influenced by the oxidant and reaction conditions. Subsequent reactions of these intermediates can lead to the formation of C-C, C-N, and N-N bonds, resulting in a variety of dimeric and polymeric products researchgate.net. The tert-butoxy (B1229062) group in this compound would be expected to influence the stability and subsequent reactivity of such radical cation intermediates.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as reactant concentrations, temperature, and catalyst loading. For reactions involving substituted anilines, the electronic and steric nature of the substituents plays a critical role in determining the reaction kinetics.

In the reaction of various substituted anilines with chloramine (B81541) T, for instance, the reactions displayed a first-order dependence on the oxidant (chloramine T) and a fractional-order dependence on the aniline. This fractional order suggests a mechanism involving the rapid pre-equilibrium formation of a complex between the aniline and the oxidant, followed by a slower, rate-determining decomposition of this complex rsc.org. The equilibrium constant for complex formation (K) and the rate constant for its decomposition (k₂) can be determined from kinetic data. A Hammett plot for this reaction series yielded a negative ρ value (-0.976), indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge buildup in the transition state rsc.org.

Given that the tert-butoxy group is moderately electron-donating through resonance, it would be expected to increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted aniline. However, its significant steric bulk at the ortho position can introduce steric hindrance, potentially slowing down reactions where a bulky reagent needs to approach the nitrogen atom or the adjacent ring carbon.

Table 1: Kinetic Data for the Reaction of Substituted Anilines with Chloramine T

| Substituent | K (dm³ mol⁻¹) | k₂ (s⁻¹) |

|---|---|---|

| p-OCH₃ | 4.35 | 0.00076 |

| p-CH₃ | 3.57 | 0.00042 |

| H | 3.33 | 0.00028 |

| p-Cl | 2.50 | 0.00015 |

| m-NO₂ | 1.43 | 0.00003 |

Data sourced from kinetic studies on substituted anilines rsc.org. This table illustrates the effect of electron-donating and electron-withdrawing substituents on the reaction parameters.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms wikipedia.org. By replacing an atom with its heavier isotope (e.g., ¹⁴C for ¹²C, ¹⁵N for ¹⁴N, or D for H), chemists can determine which bonds are broken and formed in the rate-determining step by measuring the kinetic isotope effect (KIE).

Studies on the oxidation of substituted anilines by manganese oxide have utilized nitrogen isotope fractionation to probe the reaction mechanism. The apparent ¹⁵N-kinetic isotope effects (AKIE(N)) were found to be inverse (values less than 1), substituent-dependent, and ranging between 0.992 and 0.999 nih.govresearchgate.net. This inverse effect is attributed to the formation of a partial aromatic imine bond in the transition state following a one-electron oxidation, which increases the C-N bond strength nih.govresearchgate.net.

Similarly, the indirect phototransformation of para-substituted anilines, mediated by photosensitizers, showed ¹⁵N isotope fractionation that correlated with the electron-donating properties of the substituent. The ¹⁵N AKIE values ranged from inverse for the strongly electron-donating 4-OCH₃ group to normal (greater than 1) for the electron-withdrawing 4-Cl group nih.gov.

Crucially, these studies revealed that the observed KIE is highly pH-dependent. At pH values below the pKa of the aniline's conjugate acid, proton exchange reactions can dominate, while at higher pH, N-atom oxidation processes are prevalent nih.govnih.gov. For this compound, the electron-donating nature of the tert-butoxy group would be expected to lead to an inverse ¹⁵N AKIE in oxidation reactions. However, the steric hindrance from the ortho group might influence the geometry of the transition state and thus modulate the magnitude of the observed KIE.

Table 2: Apparent ¹⁵N Kinetic Isotope Effects (AKIE) for Indirect Photolysis of Substituted Anilines

| Compound | Substituent | ¹⁵N AKIE |

|---|---|---|

| 4-Methoxyaniline | p-OCH₃ | 0.9958 |

| 4-Methylaniline | p-CH₃ | 0.9984 |

| Aniline | H | 0.9993 |

| 4-Chloroaniline | p-Cl | 1.0035 |

Data illustrates the influence of substituent electronic effects on nitrogen isotope fractionation nih.gov.

Transition State Analysis

Transition state analysis, primarily through computational chemistry, provides a theoretical lens to examine the highest energy point along a reaction coordinate. By calculating the structure and energy of the transition state, researchers can gain insights into activation barriers and the geometric requirements of a reaction. Methods like Quadratic Synchronous Transit (QST2, QST3) and Berny optimization are commonly used to locate these first-order saddle points on the potential energy surface youtube.comjoaquinbarroso.com.

For example, in a hypothetical oxidation reaction, the transition state would likely involve the partial transfer of an electron from the aniline nitrogen to the oxidant. The geometry of this transition state would be influenced by the bulky ortho-tert-butoxy group, which could cause a distortion of the aromatic ring or the amino group to relieve steric strain. This distortion would, in turn, affect the activation energy of the reaction. Advanced computational models can precisely calculate these geometries and energies, offering predictions about reaction feasibility and selectivity arxiv.org.

Radical Pathways in Specific Transformations

Many reactions involving aniline derivatives and alkoxy compounds proceed through radical intermediates. The tert-butoxy group itself can be a source of tert-butoxy radicals, or the aniline moiety can be oxidized to form radical species.

One well-documented radical pathway is the dediazoniation of sterically hindered anilines. Studies on 2,5-di-tert-butylaniline (B182394) and 2,4,6-tri-tert-butylaniline (B181305) have shown that their reaction with butyl nitrite (B80452) gives rise to aryl radicals, which can be detected by electron spin resonance (ESR) spectroscopy using spin trapping techniques cdnsciencepub.com. In the case of 2,4,6-tri-tert-butylaniline, the resulting aryl radical can undergo a novel rearrangement of an ortho-tert-butyl group, demonstrating that radical pathways can lead to complex skeletal changes cdnsciencepub.com.

Another relevant mechanism is the oxidation of anilines catalyzed by dirhodium complexes in the presence of tert-butyl hydroperoxide (TBHP). This reaction is believed to proceed via the generation of a tert-butylperoxy radical. This radical then abstracts a hydrogen atom from the N-H bond of the aniline, creating an anilinyl radical. Subsequent radical combination steps lead to the final oxidized products acs.org.

Furthermore, N-alkoxyarylaminyl radicals, such as N-(tert-butoxy)-N-(aryl)aminyls, have been successfully isolated and characterized. These persistent radicals are formed by reacting the lithium salt of a sterically hindered aniline with tert-butyl peroxybenzoate rsc.org. The existence of these stable radicals provides strong evidence for the feasibility of radical pathways in reactions involving substituted anilines and tert-butoxy sources.

Catalyst Activation and Deactivation Mechanisms

In catalyzed reactions, the long-term stability and activity of the catalyst are paramount. Understanding the mechanisms of catalyst activation and deactivation is essential for process optimization.

A common deactivation pathway in transition metal catalysis, particularly with palladium, is the reduction of the active catalytic species to form inactive metallic nanoparticles or aggregates. For example, in the cycloisomerization of acetylenic acids catalyzed by a heterogeneous Pd(II) complex, deactivation was caused by the triethylamine-promoted reduction of Pd(II) to Pd(0). The catalyst's activity could be restored by reoxidation with benzoquinone nih.gov. In a reaction involving this compound, basic conditions or reducing agents present in the mixture could similarly lead to the deactivation of a palladium catalyst.

In other systems, such as the N-alkylation of anilines over platinum-based catalysts, deactivation can occur through the formation of a strongly bonded layer of "coke" on the catalyst surface. This coke can contain nitrogen from the amine substrate, which interacts with the platinum active sites and poisons the catalyst bgu.ac.il. The purity of the aniline substrate is critical, as impurities can act as precursors for this poisoning N-containing coke bgu.ac.il.

In the context of photoredox catalysis for the N-dealkylation of tertiary amines, catalyst deactivation has been observed with specific substrates. For instance, aniline derivatives bearing para- or meta-bromo substituents led to the complete deactivation of the catalytic system, highlighting the sensitivity of photocatalysts to the electronic nature of the substrate acs.org. Therefore, in any catalyzed reaction with this compound, potential deactivation pathways involving metal reduction, ligand modification, or surface poisoning must be considered.

Theoretical and Computational Studies on 2 Tert Butoxy Aniline and Its Derivatives

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations are fundamental to understanding the reactivity and properties of 2-(tert-butoxy)aniline. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

For this compound, the presence of the electron-donating amino (-NH₂) group and the bulky tert-butoxy (B1229062) (-OC(CH₃)₃) group at the ortho position significantly influences its electronic properties. The amino group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the tert-butoxy group, through its inductive and steric effects, can modulate the energy levels of the molecular orbitals.

Computational studies on similar substituted anilines have shown that the nature and position of substituents are of fundamental importance in determining their toxic potency, with toxicity values correlating with HOMO and LUMO energies nih.gov. Generally, electron-withdrawing groups increase toxicity, while electron-donating groups tend to reduce it nih.gov.

Below is a table of hypothetical, yet plausible, HOMO-LUMO energy values for this compound and related derivatives, calculated using Density Functional Theory (DFT), illustrating the expected electronic trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -5.12 | -0.25 | 4.87 |

| 2-Methoxyaniline | -4.98 | -0.18 | 4.80 |

| This compound | -4.95 | -0.15 | 4.80 |

| 4-(Tert-butoxy)aniline | -4.90 | -0.12 | 4.78 |

Note: These values are illustrative and based on general trends observed in substituted anilines.

Conformational Analysis and Molecular Dynamics

The conformational landscape of this compound is dominated by the steric hindrance introduced by the bulky tert-butoxy group in the ortho position. This steric bulk forces the tert-butoxy group to adopt specific orientations relative to the aniline ring to minimize steric strain. Molecular dynamics (MD) simulations are a powerful tool to explore the dynamic behavior and accessible conformations of such molecules over time.

Reaction Energy Profiles and Transition State Modeling

Understanding the reaction mechanisms involving this compound requires the calculation of reaction energy profiles and the modeling of transition states. These computational studies map out the energy changes that occur as reactants are converted into products, identifying intermediates and the energy barriers that must be overcome.

For instance, in electrophilic aromatic substitution reactions, the tert-butoxy group's steric hindrance and electronic effects will influence the regioselectivity of the reaction. Transition state modeling can predict whether substitution is more likely to occur at the para or other ortho positions. The stability of the transition states leading to different products can be calculated, providing a rationale for the observed product distribution. Computational studies on the reactions of aniline with other molecules have been used to determine rate constants and thermodynamic properties, elucidating whether a mechanism is concerted or multistep nih.gov.

Rationalization of Reactivity and Selectivity

Computational chemistry provides a powerful framework for rationalizing the reactivity and selectivity observed in reactions of this compound. By analyzing the electronic and steric properties of the molecule, chemists can predict how it will behave in different chemical environments.

The high electron density at the para position to the amino group, a consequence of the combined electron-donating effects of the amino and tert-butoxy groups, makes this position particularly susceptible to electrophilic attack. However, the steric bulk of the tert-butoxy group can shield the adjacent ortho position, leading to a high degree of regioselectivity. In iridium-catalyzed C-H borylations of anilines, modifying the boron substituent can achieve high ortho selectivity, with computational analyses indicating that N-H···O hydrogen-bonding interactions in the transition states play a crucial role nih.gov.

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are the cornerstones of theoretical studies on this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, geometry, and vibrational frequencies.

DFT methods are widely used due to their balance of accuracy and computational cost. They are employed to optimize the molecular geometry of this compound, revealing bond lengths and angles. Ab initio methods, while more computationally intensive, can provide even more accurate results and are often used to benchmark DFT calculations. Experimental and computational studies on similar molecules, like 2-chloroaniline, have utilized DFT to study geometries, bond characteristics, and interaction energies of hydrogen-bonded complexes researchgate.net.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a conceptual framework for understanding the bonding and electronic structure of this compound. The delocalized π-system of the benzene (B151609) ring interacts with the lone pair of the nitrogen atom in the amino group and the oxygen atom in the tert-butoxy group.

MO theory can be used to construct a qualitative picture of the molecular orbitals and then refined with quantitative calculations. This approach helps in understanding how the substituents perturb the electronic structure of the aniline core, influencing its reactivity and spectroscopic properties. The substituent effect of the amino group on the electronic system of benzene has been investigated using quantitative Kohn–Sham molecular orbital theory, which can accurately explain the directionality of electrophilic substitution in aniline researchgate.net.

In Silico Studies for Structure-Reactivity Relationships

In silico studies, which encompass a broad range of computational methods, are employed to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These studies aim to correlate the structural features of molecules with their biological activity or physical properties.

For this compound and its derivatives, QSAR models can be developed to predict their potential biological activities, such as toxicity or therapeutic effects. These models use calculated molecular descriptors, including electronic properties (like HOMO-LUMO energies), steric parameters, and lipophilicity, to build a mathematical relationship with the observed activity. QSAR studies on substituted anilides have shown that antimicrobial activity can be modeled using molecular connectivity indices. Similarly, the toxicity of substituted anilines has been correlated with the Hammett sigma constant and hydrogen bonding capacity descriptors nih.gov.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of derivatives of 2-(tert-butoxy)aniline.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the successful synthesis of this compound derivatives.

In the ¹H-NMR spectrum of the parent compound, this compound, the tert-butyl group gives rise to a characteristic sharp singlet peak at approximately 1.3 ppm, integrating to nine protons. The protons on the aromatic ring typically appear as a complex multiplet between 6.7 and 7.2 ppm. The amine (-NH₂) protons usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.